But-3-yn-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

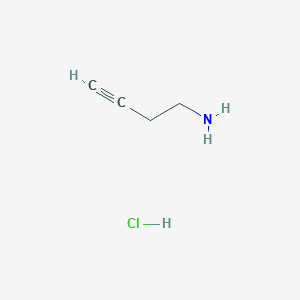

Structure

3D Structure of Parent

Properties

IUPAC Name |

but-3-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N.ClH/c1-2-3-4-5;/h1H,3-5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEPCBUBKRUREA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481102 | |

| Record name | but-3-yn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88211-50-1 | |

| Record name | but-3-yn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | but-3-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

But-3-yn-1-amine hydrochloride CAS number 88211-50-1

An In-depth Technical Guide to But-3-yn-1-amine hydrochloride (CAS 88211-50-1)

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a versatile bifunctional building block essential for researchers, scientists, and professionals in drug development. We will move beyond a simple recitation of facts to explore the compound's reactivity, synthetic utility, and the causal logic behind its application in advanced chemical synthesis.

Introduction: A Bifunctional Linchpin in Modern Synthesis

This compound (CAS: 88211-50-1) is a deceptively simple molecule that packs a powerful synthetic punch. Its structure features two highly valuable functional groups at opposite ends of a four-carbon chain: a terminal alkyne and a primary amine (present as an ammonium salt). This unique arrangement makes it a critical linker molecule and a foundational component in the construction of complex molecular architectures.

The terminal alkyne provides a gateway to a rich variety of transformations, most notably carbon-carbon bond-forming reactions and the highly efficient azide-alkyne cycloaddition, the cornerstone of "click chemistry".[1] The primary amine offers a nucleophilic handle for amide bond formation, alkylation, and other derivatizations common in the synthesis of bioactive compounds. Consequently, this reagent is frequently employed in medicinal chemistry for the synthesis of novel pharmaceutical agents, in materials science for the development of functionalized polymers, and in chemical biology as a component of sophisticated molecular probes.[2]

Physicochemical and Structural Properties

The hydrochloride salt form of But-3-yn-1-amine enhances its stability and improves its solubility in aqueous media, simplifying its handling and application in various reaction conditions.[2]

| Property | Value | Source(s) |

| CAS Number | 88211-50-1 | [2][3] |

| IUPAC Name | but-3-yn-1-amine;hydrochloride | [3] |

| Synonyms | 3-Butyn-1-amine hydrochloride, But-3-ynylamine hydrochloride | [2] |

| Molecular Formula | C₄H₈ClN | [2][3] |

| Molecular Weight | 105.56 g/mol | [3] |

| Appearance | White solid | [2] |

| Purity | Typically ≥95% (by NMR) | [2] |

| Storage Conditions | Store at 0-8 °C under an inert atmosphere | [2][4] |

The Duality of Reactivity: A Guide to Strategic Synthesis

The synthetic power of this compound lies in the distinct and controllable reactivity of its two functional groups. Understanding how to address one group while leaving the other untouched—a concept known as an orthogonal protection strategy—is paramount to its effective use.[5]

The Terminal Alkyne: A Hub for Carbon-Carbon Bond Formation

The hydrogen atom on the sp-hybridized carbon of the terminal alkyne is notably acidic compared to hydrogens on sp² or sp³ carbons.[6] This acidity allows for its deprotonation by a strong base to form a potent carbon nucleophile, an acetylide ion, which is a gateway to numerous synthetic transformations.[6][7]

Key Reactions of the Alkyne Moiety:

-

Click Chemistry: The terminal alkyne is the key partner in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly reliable and specific reaction used to form a stable 1,2,3-triazole ring, linking two different molecular fragments.[1] This reaction is a cornerstone of drug discovery, bioconjugation, and materials science.

-

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.

-

Alkylation: The acetylide anion can react with alkyl halides in an Sₙ2 reaction to extend the carbon chain.[8]

Caption: General scheme of a Cu(I)-catalyzed "click" reaction.

The Primary Amine: A Versatile Nucleophile

The primary amine is a strong nucleophile and a base, readily reacting with a wide range of electrophiles.[9] This reactivity must be managed, often through protection, when selective modification of the alkyne is desired.

Key Reactions of the Amine Moiety:

-

Amide Coupling: Reaction with carboxylic acids, acid chlorides, or activated esters to form stable amide bonds is a fundamental transformation in peptide synthesis and drug development.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

-

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) to form sulfonamides.[9]

Orthogonal Protection: The Key to Selectivity

To harness the full potential of this bifunctional reagent, one functional group must often be "masked" with a protecting group while the other is being chemically transformed.[5] The choice of protecting group is critical; it must be stable to the reaction conditions used to modify the other group and be removable under conditions that do not affect the newly formed structure.[5][10]

Caption: Decision workflow for selective functionalization.

Field-Proven Experimental Protocols

The following protocols are representative examples of how to manage the reactivity of this compound.

Protocol 1: Protection of the Amine as a Boc-Carbamate

Causality: The tert-butyloxycarbonyl (Boc) group is chosen for its robustness. It is stable to the basic and nucleophilic conditions often used in alkyne chemistry but can be cleanly removed under acidic conditions that typically leave other functional groups intact.[11][12] A base such as triethylamine (TEA) is required to neutralize the hydrochloride salt and the acid generated during the reaction.

Methodology:

-

Suspend this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.5 M).

-

Add triethylamine (TEA) (2.2 eq) to the suspension and stir until the solid dissolves, forming the free amine in situ.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the Boc-protected product, which can be purified by column chromatography if necessary.

Protocol 2: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: This protocol uses an in situ generation of the Cu(I) catalyst from copper(II) sulfate and a reducing agent, sodium ascorbate. This is a common, reliable, and air-tolerant method for performing the click reaction. A solvent system like t-BuOH/H₂O ensures that both the organic starting materials and the inorganic catalyst salts are soluble.

Methodology:

-

Dissolve the Boc-protected But-3-yn-1-amine (1.0 eq) and an azide partner (e.g., benzyl azide, 1.0 eq) in a 1:1 mixture of tert-butanol and water.

-

To this solution, add sodium ascorbate (0.1 eq, from a freshly prepared 1M aqueous solution).

-

Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01 eq, from a 1M aqueous solution).

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash, dry, and concentrate the organic phase. The resulting triazole product can be purified by column chromatography.

Protocol 3: Deprotection of the Boc-Protected Amine

Causality: Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) readily cleave the Boc group.[11] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which is scavenged, and subsequent decarboxylation to release the free amine.[11]

Methodology:

-

Dissolve the Boc-protected triazole product from Protocol 2 in a minimal amount of DCM.

-

Add an excess of TFA (10-20 eq) or a 4M solution of HCl in dioxane.

-

Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC.

-

Upon completion, remove the solvent and excess acid in vacuo (co-evaporation with a solvent like toluene can help remove residual TFA).

-

The product is typically isolated as the corresponding ammonium salt (TFA or HCl salt).

Analytical Characterization

Spectroscopic analysis provides a definitive fingerprint for the compound's structure.

| Technique | Characteristic Signature |

| ¹H NMR | - ≡C-H: A triplet around 2.0-2.5 ppm. - -CH₂-C≡: A multiplet around 2.3-2.6 ppm. - -CH₂-N: A triplet around 3.0-3.3 ppm. - -NH₃⁺: A broad singlet, typically downfield (>8.0 ppm), which exchanges with D₂O.[13] |

| ¹³C NMR | - ≡C-H: ~70 ppm. - -C≡: ~80 ppm. - -CH₂-C≡: ~15-20 ppm. - -CH₂-N: ~40-45 ppm. |

| IR (cm⁻¹) | - ≡C-H stretch (sharp): ~3300 cm⁻¹.[13] - -NH₃⁺ stretch (broad): ~2500-3200 cm⁻¹. - C≡C stretch (weak): ~2120 cm⁻¹.[13] - C-N stretch: ~1020-1250 cm⁻¹.[14] |

Safety and Handling

This compound requires careful handling due to its potential hazards.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling Precautions: Use in a well-ventilated area, preferably a chemical fume hood.[4][15] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] Avoid generating dust.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place (0-8 °C is recommended).[2] It should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

Conclusion

This compound is far more than a simple aliphatic amine. It is a strategically designed bifunctional linker that offers chemists an elegant and powerful tool for molecular construction. Its value lies in the distinct and orthogonally addressable reactivity of its terminal alkyne and primary amine functionalities. A thorough understanding of protection/deprotection strategies and the specific reaction conditions required for each functional group allows researchers to leverage this compound to its full potential, accelerating innovation in drug discovery, chemical biology, and materials science.

References

-

Fiveable. (n.d.). Alkynes: Intro to Organic Synthesis | Organic Chemistry Class Notes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

-

Luo, Z., et al. (2020). Biosynthesis of alkyne-containing natural products. Natural Product Reports. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). But-3-en-1-amine hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

Chemistry For Everyone. (2023, May 16). What Is A Terminal Alkyne? [Video]. YouTube. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

-

Sourav Sir's Classes. (2022, March 7). Protection and Deprotection of Amine with Mechanism | Protecting Group | Carbamates | Chemistry [Video]. YouTube. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Master Organic Chemistry. (2014, January 29). Synthesis (5) - Reactions of Alkynes. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Introduction to Alkynes. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, April 7). 10.8: Spectroscopy of Amines. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

Sources

- 1. Biosynthesis of alkyne-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. Protective Groups [organic-chemistry.org]

- 6. Introduction to Alkynes - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Amine Reactivity [www2.chemistry.msu.edu]

- 10. Boc-Protected Amino Groups [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. tcichemicals.com [tcichemicals.com]

But-3-yn-1-amine hydrochloride physical and chemical properties

An In-depth Technical Guide to But-3-yn-1-amine Hydrochloride: A Versatile Bifunctional Linker for Advanced Drug Discovery

For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that dictates the success of a synthetic campaign. Among the vast arsenal of available reagents, this compound (CAS No. 88211-50-1) has emerged as a particularly valuable and versatile tool. Its simple, yet elegant, structure combines two of modern synthetic chemistry's most sought-after functionalities—a terminal alkyne and a primary amine—on a flexible four-carbon chain. This guide provides an in-depth analysis of its properties, reactivity, and core applications, with a focus on its role in the cutting-edge field of Proteolysis Targeting Chimeras (PROTACs).

Core Physicochemical and Analytical Properties

The hydrochloride salt form of But-3-yn-1-amine ensures superior stability and handling characteristics compared to the volatile and more reactive free base. Its physical state as a solid powder at room temperature simplifies weighing and dispensing in a laboratory setting. A summary of its key properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 88211-50-1 | [1][2] |

| Molecular Formula | C₄H₈ClN | [2] |

| Molecular Weight | 105.57 g/mol | [3] |

| Appearance | White to off-white solid/powder | [3] |

| Melting Point | 222 °C | N/A |

| Purity | ≥95% | [1][3] |

| Water Solubility | ~15.1 mg/mL (Calculated) | [4] |

| Storage Conditions | Room temperature, under inert atmosphere | [1][5] |

Expected Spectral Characteristics

-

¹H NMR Spectroscopy: In a solvent like D₂O (to exchange the labile N-H protons), the spectrum is expected to show three distinct signals:

-

A triplet at ~3.2 ppm corresponding to the two protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

-

A triplet at ~2.1 ppm for the acetylenic proton (-C≡C-H).

-

A multiplet (quartet of triplets) around ~2.6 ppm for the internal methylene group (-CH₂-CH₂-).

-

-

¹³C NMR Spectroscopy: The four unique carbon atoms should be distinguishable:

-

The terminal alkyne carbon bearing a proton (C4) would appear around 70 ppm.

-

The internal alkyne carbon (C3) would be further downfield, around 80 ppm.

-

The carbon adjacent to the ammonium group (C1) would be in the 35-40 ppm range.

-

The remaining methylene carbon (C2) would appear around 20-25 ppm.

-

-

Infrared (IR) Spectroscopy: Key vibrational modes confirm the presence of the core functional groups:

The Principle of Dual Reactivity: A Synthetic Chemist's Gateway

The synthetic utility of this compound lies in the orthogonal nature of its two functional groups. The primary amine serves as a potent nucleophile, ideal for forming amide bonds, while the terminal alkyne is a gateway to cycloaddition reactions, most notably the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), or "click chemistry." This allows for a sequential and controlled synthetic strategy.

Reactions of the Primary Amine

The primary amine is typically used for forming stable linkages to carboxylic acids, a cornerstone of bioconjugation and linker synthesis.

-

Amide Bond Formation: The amine can be coupled with a carboxylic acid using standard peptide coupling reagents (e.g., HBTU, EDC) to form a robust amide bond. This is the most common method for attaching the linker to a protein-of-interest (POI) ligand.

-

Reductive Amination: The amine can react with an aldehyde or ketone to form an imine, which is then reduced in situ (e.g., with NaBH₃CN) to form a secondary amine linkage.

Figure 1: Key reactions involving the primary amine functionality.

Reactions of the Terminal Alkyne

The terminal alkyne is prized for its participation in the highly efficient and bioorthogonal CuAAC reaction. This allows for the clean and specific formation of a stable 1,2,3-triazole ring, connecting the linker to a molecule bearing an azide group.

Figure 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Application: A Key Linker for PROTAC Synthesis

One of the most impactful applications of this compound is in the synthesis of PROTACs.[5][7] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (the "protein of interest" or POI) and an E3 ubiquitin ligase, inducing the degradation of the target protein through the cell's own ubiquitin-proteasome system.

This compound is an ideal "linker" component for connecting the POI-binding ligand to the E3 ligase ligand. Its defined length and dual-ended reactivity allow for a convergent and modular synthetic strategy.

General Workflow for PROTAC Synthesis

A typical workflow leverages the orthogonal reactivity described above. The amine end is first coupled to one ligand, and the alkyne end is subsequently "clicked" to the second ligand.

Sources

- 1. But-3-yn-1-amine HCl | 88211-50-1 [sigmaaldrich.com]

- 2. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 88211-50-1 | But-3-yn-1-amine HCl | Inorganic Salts | Ambeed.com [ambeed.com]

- 5. 88211-50-1|this compound|BLD Pharm [bldpharm.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. enamine.net [enamine.net]

But-3-yn-1-amine hydrochloride molecular weight and formula

An In-Depth Technical Guide to But-3-yn-1-amine hydrochloride: Properties, Applications, and Protocols

Introduction: The Versatility of a Bifunctional Linker

This compound is a valuable chemical reagent characterized by its dual functionality: a terminal alkyne and a primary amine group. This unique structure positions it as a critical building block in a multitude of synthetic applications, ranging from pharmaceutical development to material science.[1] The terminal alkyne provides a reactive handle for highly specific reactions, most notably Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] The primary amine allows for conventional amide bond formation and other nucleophilic reactions.

Furthermore, the compound is supplied as a hydrochloride salt, which enhances its stability and improves its solubility in aqueous or protic solvents, simplifying handling and its application in various laboratory settings.[1] This guide provides a comprehensive overview of its properties, core applications, and a detailed experimental protocol for its use, designed for researchers, chemists, and professionals in drug development.

Physicochemical Properties and Identification

Accurate identification and understanding of a compound's physical and chemical properties are paramount for its successful application in research and synthesis. This compound is a white solid at room temperature.[1][3] Key identifying information is summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈ClN or C₄H₇N·HCl | [1][2][4][5][6] |

| Molecular Weight | 105.57 g/mol | [1][2][3][4][5][6] |

| CAS Number | 88211-50-1 | [1][2][4][5][7] |

| Appearance | White to off-white solid/powder/crystal | [1][3] |

| Common Synonyms | 3-Butyn-1-amine hydrochloride, But-3-ynylamine hydrochloride, But-3-yn-1-ylammonium chloride | [1][3][4][5] |

| Purity | Typically ≥95% | [1] |

Handling, Storage, and Safety

Prudent Laboratory Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. It is classified as an irritant and is harmful if swallowed. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust particles.

Safety Profile:

-

Signal Word: Warning

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Optimal Storage Conditions

To ensure its long-term stability and reactivity, this compound should be stored under specific conditions. The compound is known to be hygroscopic.[3] Therefore, it is critical to store it in a tightly sealed container in a cool, dry place. For maximum shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[2]

Key Applications in Scientific Research

The bifunctional nature of this molecule makes it a versatile tool in several scientific domains.

-

"Click Chemistry" and Bioconjugation: The terminal alkyne is the key functional group for its use in click chemistry. It reacts efficiently and selectively with azide-containing molecules to form a stable 1,2,3-triazole ring. This reaction is widely used to link molecules together, for example, in attaching probes to biomolecules or functionalizing surfaces.[2]

-

Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1] The alkyne or amine can be a core part of the final molecular structure or act as a handle for building out molecular complexity, particularly in the development of drugs targeting neurological disorders.[1]

-

Material Science: In material science, the compound is used to functionalize polymers and surfaces.[1] For instance, it can be incorporated into a polymer backbone to provide alkyne side chains, which can then be used for subsequent modifications, such as grafting other polymers or attaching specific ligands.

Experimental Protocol: A Prototypical CuAAC "Click" Reaction

This protocol describes a general procedure for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using this compound and a generic azide-containing molecule (e.g., Benzyl Azide) as a model substrate.

Rationale: The goal is to covalently link the butynamine to the azide partner. The reaction relies on an in situ generated Cu(I) catalyst from CuSO₄ and a reducing agent (sodium ascorbate). The amine hydrochloride must be neutralized or the reaction buffered to ensure the amine is free to participate in subsequent steps or to prevent it from interfering with the catalyst.

Materials:

-

This compound

-

Azide-containing compound (e.g., Benzyl Azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: A 1:1 mixture of tert-Butanol and water is common.

-

Sodium bicarbonate (for neutralization if needed)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate or magnesium sulfate (for drying)

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the azide-containing compound (1.0 eq) in the t-BuOH/water (1:1) solvent system. If the amine needs to be deprotected for subsequent steps, add sodium bicarbonate (1.1 eq) and stir for 10-15 minutes.

-

Catalyst Preparation: In a separate vial, prepare fresh solutions of CuSO₄·5H₂O (0.05 eq, 5 mol%) and Sodium Ascorbate (0.10 eq, 10 mol%) in a minimal amount of water.

-

Reaction Initiation: Add the CuSO₄ solution to the main reaction flask, followed immediately by the dropwise addition of the sodium ascorbate solution. The solution often turns a yellow-green or heterogeneous color.

-

Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-24 hours).

-

Work-up and Extraction: Once the reaction is complete, add water to the flask and extract the product with a suitable organic solvent like DCM or ethyl acetate (3x volumes). The organic layers are combined.

-

Purification: Wash the combined organic layers with brine to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Final Characterization: The resulting crude product can be purified further by column chromatography on silica gel if necessary. The final, purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualization of the CuAAC Workflow

The following diagram illustrates the logical flow of the experimental protocol described above.

Caption: Workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Conclusion

This compound is a highly valuable and versatile reagent in modern chemical synthesis. Its simple structure, combining a reactive terminal alkyne and a primary amine, provides a powerful platform for constructing complex molecules. Its utility as a bifunctional linker in click chemistry, pharmaceutical synthesis, and material science underscores its importance. Proper understanding of its properties, handling requirements, and reaction protocols, as detailed in this guide, enables researchers to effectively leverage this compound to advance their scientific and developmental objectives.

References

-

Oakwood Chemical. This compound, min 97%, 10 grams. [Link]

-

PubChem, National Center for Biotechnology Information. This compound | C4H8ClN | CID 12221022. [Link]

-

PubChem, National Center for Biotechnology Information. But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 88211-50-1|this compound|BLD Pharm [bldpharm.com]

- 3. 3-Butyn-1-amine Hydrochloride | 88211-50-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. scbt.com [scbt.com]

- 6. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

Introduction: The Molecular Profile of But-3-yn-1-amine Hydrochloride

An In-Depth Technical Guide to the Aqueous Solubility of But-3-yn-1-amine Hydrochloride

This guide provides a comprehensive technical overview of the aqueous solubility of this compound (CAS RN: 88211-50-1), a critical parameter for its application in pharmaceutical development, organic synthesis, and biochemical research. As a versatile building block, understanding its behavior in aqueous media is paramount for researchers, scientists, and drug development professionals aiming to optimize reaction conditions, formulate stable solutions, and predict bioavailability.

This compound is an organic compound featuring a terminal alkyne and a primary amine functional group.[1][2] Its hydrochloride salt form enhances its stability and, crucially, its solubility in aqueous solutions, making it easier to handle in laboratory settings compared to its free amine base.[1][3][4] This compound serves as a key intermediate in the synthesis of a variety of more complex molecules, including pharmaceutical agents and agrochemicals.[1]

The presence of the terminal alkyne allows for its participation in a range of chemical transformations, such as click chemistry, coupling reactions, and nucleophilic additions, while the amine group provides a site for amidation and other modifications.[1][5] Its utility is noted in the development of drugs targeting neurological disorders, in material science for polymer functionalization, and in analytical chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 88211-50-1 | [1][6] |

| Molecular Formula | C₄H₇N·HCl (or C₄H₈ClN) | [1][6] |

| Molecular Weight | 105.57 g/mol | [1][6] |

| Appearance | White to off-white solid/powder | [1][5] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | Room temperature, under inert gas, in a cool, dark place. Hygroscopic. | [7] |

| Synonyms | 3-Butynylamine hydrochloride, But-3-yn-1-ylammonium chloride | [1] |

The Science of Aqueous Solubility: A Theoretical Framework

The solubility of a compound is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.[8] For amine hydrochlorides like but-3-yn-1-amine, solubility in water is governed by its ionic nature and the fundamental principles of intermolecular forces.

As an amine salt, the compound exists in its protonated, ionic form (R-NH₃⁺Cl⁻). This ionic character is the primary driver of its aqueous solubility. Water, being a highly polar solvent, can effectively solvate the ammonium cation and the chloride anion through strong ion-dipole interactions. Furthermore, the hydrogen atoms on the protonated amine group can act as hydrogen bond donors, readily interacting with the oxygen atoms of water molecules, further enhancing solubility.[3][9] This is a common characteristic of amine salts, which are generally much more water-soluble than their corresponding free amine bases.[4][10][11]

The Critical Influence of pH

The solubility of this compound is intrinsically linked to the pH of the aqueous solution. The compound's amine group is a weak base, and its protonation state is subject to an acid-base equilibrium.

R-NH₂ (less soluble) + H₃O⁺ ⇌ R-NH₃⁺ (more soluble) + H₂O

This equilibrium can be described by the Henderson-Hasselbalch equation. At low pH (acidic conditions), the equilibrium shifts to the right, favoring the protonated ammonium cation (R-NH₃⁺). This charged species is highly polar and thus exhibits significantly greater solubility in water.[12] Conversely, as the pH increases (alkaline conditions), the equilibrium shifts to the left, leading to the deprotonation of the ammonium group to form the free amine (R-NH₂). This neutral, less polar form is expected to have considerably lower aqueous solubility.

Therefore, for applications requiring high concentrations of the dissolved compound, maintaining an acidic to near-neutral pH is essential.

Caption: pH-dependent equilibrium of this compound.

The Effect of Temperature

Temperature is another critical factor influencing solubility. The dissolution of most solids, including salts, in a liquid is an endothermic process, meaning it absorbs heat from the surroundings.[8] This is because energy is required to overcome the lattice energy of the crystal structure and to break intermolecular bonds within the solvent.[13]

According to Le Châtelier's Principle, if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. For an endothermic dissolution process, adding heat (increasing the temperature) will shift the equilibrium towards more dissolution to absorb the added energy.[8] Therefore, it is expected that the solubility of this compound in water will increase as the temperature rises.[10][14] This trend is common for many ionic compounds and amino acid hydrochlorides.[3][15]

Table 2: Solubility Data Log (Template) Quantitative solubility data for this compound is not widely published. This table serves as a template for researchers to record their findings from experimental determinations.

| Solvent System | Temperature (°C) | pH | Measured Solubility (g/L) | Measured Solubility (mol/L) |

| Deionized Water | 25 | |||

| Deionized Water | 37 | |||

| PBS (Phosphate-Buffered Saline) | 25 | 7.4 | ||

| 0.1 M HCl | 25 | ~1 | ||

| 0.1 M NaOH | 25 | ~13 |

Experimental Protocol: The Isothermal Shake-Flask Method

To obtain precise and reliable quantitative solubility data, a standardized experimental protocol is essential. The isothermal equilibrium (or shake-flask) method is a widely accepted and robust technique for this purpose.[9][12]

Objective

To determine the equilibrium solubility of this compound in a specific aqueous medium at a controlled temperature.

Materials & Reagents

-

This compound (purity > 95%)

-

Selected aqueous solvent (e.g., deionized water, buffered solutions)

-

Thermostatic shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

Calibrated pH meter

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD)

Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Equilibration: Place the vials in the thermostatic shaker bath set to the desired constant temperature (e.g., 25 °C or 37 °C). Agitate the vials for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium. Preliminary experiments should be conducted to determine the minimum time required to reach a plateau in concentration.[9]

-

Phase Separation: After equilibration, let the vials stand undisturbed at the same temperature to allow the undissolved solid to sediment. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[9]

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant. To prevent any precipitation due to temperature changes, this step should be performed quickly. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Quantification: Accurately dilute the filtered sample with a suitable mobile phase. Quantify the concentration of this compound in the diluted sample using a validated HPLC method. A calibration curve prepared with standards of known concentrations must be used for accurate quantification.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure reproducibility, and the results reported as the mean ± standard deviation.

Caption: Experimental workflow for the isothermal shake-flask solubility method.

Conclusion and Practical Implications

This compound is a valuable chemical intermediate whose utility is greatly enhanced by its aqueous solubility. This solubility is fundamentally governed by its ionic character and is highly dependent on the pH and temperature of the solution. While it is expected to be highly soluble in acidic to neutral aqueous media, with solubility increasing at higher temperatures, precise quantitative data must be determined experimentally. The provided isothermal shake-flask protocol offers a robust and reliable method for this determination.

For drug development professionals, accurate solubility data is critical for formulation design, predicting oral bioavailability, and ensuring the stability of liquid dosage forms. For synthetic chemists, understanding how solubility changes with pH and temperature allows for the optimization of reaction conditions, work-up procedures, and purification strategies. This guide provides the theoretical foundation and practical tools necessary for scientists to confidently work with and characterize the aqueous behavior of this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). But-3-en-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Quora. (2022). How does the temperature of water affect the solubility of ammonium chloride?. Retrieved from [Link]

-

Solubility of Things. (n.d.). Methylamine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2021). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved from [Link]

-

McLaughlin, J. C. (n.d.). Experiment 27 - Amines and Amides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). Biochemistry, Dissolution and Solubility. StatPearls. Retrieved from [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-solubility/]([Link] dissolution-solubility/)

-

ResearchGate. (n.d.). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Temperature Effects on Solubility. Retrieved from [Link]

-

Journal of Pharmaceutical Sciences. (1976). Simple and rapid determination of a new pharmaceutically active amine hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Illustration of the pH-dependent binding between poly(allylamine hydrochloride) and poly(acrylic acid). Retrieved from [Link]

-

ResearchGate. (2014). (PDF) Study of pH-dependent drugs solubility in water. Retrieved from [Link]

-

Wikipedia. (n.d.). Amlodipine. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BUT-3-YN-1-AMINE | 14044-63-4 [chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]

- 5. Buy (But-3-yn-1-yl)(methyl)amine hydrochloride | 1258538-09-8 [smolecule.com]

- 6. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Butyn-1-amine Hydrochloride | 88211-50-1 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. quora.com [quora.com]

- 11. chemhaven.org [chemhaven.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water [ouci.dntb.gov.ua]

But-3-yn-1-amine Hydrochloride: Synthesis, Purification, and Characterization

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Building Block

But-3-yn-1-amine hydrochloride is a versatile and highly valuable reagent in modern organic synthesis and medicinal chemistry.[1] Its structure incorporates two key functional groups: a primary amine and a terminal alkyne. This unique combination allows for orthogonal chemical modifications, making it an essential building block for constructing complex molecular architectures. The primary amine serves as a nucleophile or a basic handle for amide bond formation, while the terminal alkyne is a gateway to a rich variety of transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry".[2][3]

In drug discovery, this molecule is frequently used as a key intermediate for synthesizing bioactive compounds, including potential therapeutics for neurological disorders.[1] Its hydrochloride salt form enhances stability, improves handling characteristics by rendering it a solid, and increases solubility in aqueous or polar protic solvents, facilitating its use in various reaction conditions.[1] This guide provides a comprehensive overview of the robust synthesis, purification, and characterization methods for this compound, grounded in established chemical principles and field-proven protocols.

Core Synthesis Strategy: The Gabriel Synthesis

Direct alkylation of ammonia or primary amines with alkyl halides is often plagued by polyalkylation, leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts, which complicates purification and lowers the yield of the desired product.[4][5] The Gabriel synthesis elegantly circumvents this issue by using a "protected" form of ammonia—potassium phthalimide—as the nitrogen nucleophile.[6][7]

The causality behind this choice is rooted in the electronic structure of phthalimide. The nitrogen atom is flanked by two electron-withdrawing carbonyl groups, which significantly increases the acidity of the N-H bond (pKa ≈ 8.3) and reduces the nucleophilicity of the nitrogen in the N-alkylated product.[4][5] This electronic deactivation prevents the product from competing with the starting phthalimide anion for the alkyl halide, thus stopping the reaction cleanly after a single alkylation.[5]

The overall synthesis can be conceptualized in two main stages:

-

N-Alkylation: An SN2 reaction between potassium phthalimide and a suitable 4-carbon electrophile containing a terminal alkyne.

-

Deprotection: Liberation of the primary amine from the N-alkylated phthalimide intermediate.

Caption: The Gabriel synthesis pathway for primary amines.

Experimental Protocol 1: Synthesis of But-3-yn-1-amine via Gabriel Synthesis

This protocol details the two-step synthesis starting from 3-butyn-1-ol, which is first converted to a better leaving group (mesylate) before reaction with potassium phthalimide.

Part A: Synthesis of 3-Butyn-1-yl Methanesulfonate

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-butyn-1-ol (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add triethylamine (TEA, 1.5 eq) to the solution. Subsequently, add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-butyn-1-yl methanesulfonate, which is often used in the next step without further purification.

Part B: Synthesis of But-3-yn-1-amine

-

Setup: To a round-bottom flask, add potassium phthalimide (1.2 eq) and anhydrous dimethylformamide (DMF). Heat the suspension to 80 °C with stirring.

-

Alkylation: Add the crude 3-butyn-1-yl methanesulfonate (1.0 eq) from Part A, dissolved in a small amount of DMF, to the heated suspension. Let the reaction stir at 80 °C for 12-16 hours.

-

Intermediate Isolation: Cool the reaction mixture to room temperature and pour it into ice water. The N-(but-3-yn-1-yl)phthalimide intermediate will precipitate. Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Hydrazinolysis (Deprotection): Suspend the dried N-(but-3-yn-1-yl)phthalimide (1.0 eq) in ethanol in a round-bottom flask. Add hydrazine monohydrate (1.5 eq) and heat the mixture to reflux for 4-6 hours. A thick white precipitate (phthalhydrazide) will form.[6]

-

Amine Isolation: Cool the mixture to room temperature. Acidify with concentrated HCl to pH ~1-2. Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

-

Concentration: Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound salt.

Purification and Final Isolation

The crude product from the synthesis is a solid but contains residual solvents and impurities. Purification is critical to achieve the desired specification (typically ≥95%).[1] Recrystallization is the most effective method for purifying the hydrochloride salt.

The choice of solvent system is paramount. An ideal system is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For amine hydrochlorides, a polar protic solvent like ethanol or isopropanol, combined with a non-polar anti-solvent like diethyl ether or hexanes, is typically effective.

Caption: General workflow for the purification of the target compound.

Experimental Protocol 2: Purification by Recrystallization

-

Preparation: Take the crude this compound obtained from the synthesis.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot isopropanol (or ethanol) and bring the mixture to a gentle boil on a hot plate to dissolve the solid completely. If some impurities remain undissolved, perform a hot filtration.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of cold diethyl ether to remove any residual soluble impurities and solvent.

-

Drying: Dry the crystals under high vacuum to afford pure this compound as a white solid.[1]

Characterization and Quality Control

Confirmation of the structure and assessment of purity are essential final steps. A combination of spectroscopic methods should be employed.

| Property | Value | Source(s) |

| CAS Number | 88211-50-1 | [1][8][9] |

| Molecular Formula | C₄H₇N·HCl | [1] |

| Molecular Weight | 105.57 g/mol | [1][9] |

| Appearance | White to off-white solid/crystals | [1][2] |

| Purity (Typical) | ≥95% (NMR) | [1][10] |

| Storage Conditions | Inert atmosphere, room temperature | [8][10] |

¹H NMR Spectroscopy (D₂O, 400 MHz):

-

δ ~3.2 ppm (t, 2H): Triplet corresponding to the methylene protons adjacent to the ammonium group (-CH₂-NH₃⁺).

-

δ ~2.8 ppm (t, 1H): Triplet corresponding to the acetylenic proton (-C≡C-H).

-

δ ~2.6 ppm (dt, 2H): Doublet of triplets for the methylene protons adjacent to the alkyne (-C≡C-CH₂-).

¹³C NMR Spectroscopy (D₂O, 100 MHz):

-

δ ~80 ppm: Quaternary alkyne carbon (-C≡C-).

-

δ ~75 ppm: Terminal alkyne carbon (-C≡C-H).

-

δ ~40 ppm: Methylene carbon adjacent to the ammonium group (-CH₂-NH₃⁺).

-

δ ~18 ppm: Methylene carbon adjacent to the alkyne (-C≡C-CH₂-).

Infrared (IR) Spectroscopy (KBr Pellet):

-

~3300 cm⁻¹: Strong, sharp peak for the C-H stretch of the terminal alkyne.

-

~2100 cm⁻¹: Weak but sharp peak for the C≡C triple bond stretch.

-

~3000-2800 cm⁻¹: Broad absorption corresponding to the N-H stretches of the ammonium salt.

References

-

Gabriel Synthesis - Organic Chemistry Tutor. [Link]

-

Gabriel synthesis - Wikipedia. [Link]

-

The Gabriel Synthesis - Chemistry Steps. [Link]

-

The Gabriel Synthesis - Master Organic Chemistry. [Link]

-

Gabriel Synthesis - Organic Chemistry Portal. [Link]

-

Buy 4-Chlorobut-2-yn-1-amine. [Link]

-

This compound | C4H8ClN | CID 12221022 - PubChem. [Link]

-

This compound, min 97%, 10 grams. [Link]

-

But-3-en-1-amine hydrochloride | C4H10ClN | CID 12363007 - PubChem. [Link]

- US3337630A - Process for the purification of amines - Google P

-

But-3-en-1-yn-1-amine | C4H5N | CID 53781774 - PubChem. [Link]

-

How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

- US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation - Google P

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Butyn-1-amine Hydrochloride | 88211-50-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. benchchem.com [benchchem.com]

- 4. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 7. Gabriel Synthesis [organic-chemistry.org]

- 8. 88211-50-1|this compound|BLD Pharm [bldpharm.com]

- 9. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. But-3-yn-1-amine HCl | 88211-50-1 [sigmaaldrich.com]

A Comprehensive Technical Guide to the Safe Handling of But-3-yn-1-amine Hydrochloride

For researchers, scientists, and drug development professionals, the integration of novel building blocks is paramount to innovation. But-3-yn-1-amine hydrochloride, a versatile intermediate, offers a unique combination of a terminal alkyne and a primary amine, making it a valuable reagent in the synthesis of pharmaceuticals and advanced materials.[1][2] However, its utility is matched by its potential hazards, necessitating a thorough understanding of its safe handling, storage, and disposal. This guide provides an in-depth technical overview of the safety protocols and handling precautions for this compound, grounded in established scientific principles and regulatory standards.

Hazard Identification and Physicochemical Properties

This compound is classified as a hazardous substance. A comprehensive understanding of its properties is the foundation of a robust safety protocol.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][4] |

| Skin Irritation | 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity | 3 | H335: May cause respiratory irritation[3][4] |

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₄H₈ClN | PubChem[4] |

| Molecular Weight | 105.57 g/mol | Chem-Impex[2] |

| Appearance | White solid | Chem-Impex[2] |

| Purity | ≥ 95% (NMR) | Chem-Impex[2] |

| Storage Temperature | 0 - 8 °C is recommended for long-term storage | Chem-Impex[2] |

Mechanistic Insights into Hazards: The "Why" Behind the "What"

The hazardous nature of this compound stems from the reactivity of its constituent functional groups: the terminal alkyne and the primary amine hydrochloride salt.

-

Corrosivity and Irritation: Amine hydrochlorides are salts of a weak base (the amine) and a strong acid (hydrochloric acid). In the presence of moisture, they can exhibit acidic properties, contributing to their irritant effects on the skin, eyes, and respiratory tract. The amine functional group itself can be corrosive to tissues.[3]

-

Reactivity of the Terminal Alkyne: The terminal alkyne possesses an acidic proton, which can react with strong bases.[5] While the hydrochloride salt form mitigates the basicity of the amine, the alkyne can still participate in various reactions, some of which could be energetic if initiated with incompatible reagents. Terminal alkynes can form explosive acetylides with certain metals, although this is a more significant concern for the free base form.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust safety strategy relies on a combination of engineering controls and appropriate personal protective equipment to minimize exposure.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area.[3][6] For weighing and preparing solutions, a certified chemical fume hood is mandatory to prevent the inhalation of any dust or aerosols.

-

Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE)

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are required.[3] A face shield should be worn in situations with a higher risk of splashes.[6]

-

Hand Protection: Chemically resistant gloves, such as nitrile, must be worn.[3] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling the chemical.

-

Skin and Body Protection: A laboratory coat should be worn at all times. For larger quantities or procedures with a higher risk of spillage, impervious clothing and an apron are recommended.[3]

-

Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during emergency situations, a full-face respirator with an appropriate cartridge should be used.[3]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to preventing accidents and ensuring the integrity of the compound.

Handling

-

Avoid Dust Formation: As a solid, care should be taken to avoid the generation of dust when handling.[3][6]

-

Inert Atmosphere: For long-term storage and to prevent degradation, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen).[6]

-

Electrostatic Discharge: Take precautionary measures against static discharge, especially when handling larger quantities.[7]

-

Hygiene: Wash hands thoroughly after handling.[3][6] Do not eat, drink, or smoke in the laboratory.[3]

Storage

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3][6]

-

Incompatible Materials: Store away from strong oxidizing agents, strong bases, and moisture.[3]

-

Temperature: Store at room temperature for short periods. For long-term storage, refrigeration at 0-8°C is recommended.[2]

Emergency Procedures: Preparedness and Response

In the event of an emergency, a swift and informed response is crucial.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation persists.[3]

-

In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][7]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][7]

Accidental Release Measures

-

Small Spills:

-

Ensure adequate ventilation and wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust formation.

-

Place the spilled material into a suitable, labeled container for disposal.

-

Clean the spill area with soap and water.

-

-

Large Spills:

Firefighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

-

Unsuitable Extinguishing Media: Do not use a water jet, as it may spread the fire.[7]

-

Specific Hazards: During a fire, hazardous decomposition products such as carbon oxides and nitrogen oxides may be formed.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][7]

Disposal Considerations

All waste materials should be handled as hazardous waste.

-

Chemical Disposal: Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[3][6] Do not allow the chemical to enter drains or the environment.[3]

-

Container Disposal: Dispose of the empty container as unused product.[7]

Visual Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling this compound from receipt to disposal.

Caption: A flowchart illustrating the key stages of safely handling this compound.

Conclusion

This compound is a valuable tool in the arsenal of the modern chemist. Its potential for facilitating novel molecular architectures is significant. However, realizing this potential requires a commitment to rigorous safety practices. By understanding the chemical principles that underpin its hazards and by diligently applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can confidently and safely incorporate this versatile building block into their synthetic endeavors.

References

-

J&K Scientific. (n.d.). 3-Butyn-1-amine hydrochloride | 88211-50-1. Retrieved from [Link]

- TCI Chemicals. (2024). 3-Butyn-1-amine Hydrochloride - SAFETY DATA SHEET.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). But-3-en-1-amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- ChemicalBook. (2025). BUT-3-YN-1-AMINE - Safety Data Sheet. Retrieved from a representative ChemicalBook SDS for the free base.

- TCI Chemicals. (2025). SAFETY DATA SHEET.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

-

ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Alkyne Reactivity. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 10.8: Alkynes. Retrieved from [Link]

Sources

Introduction: The Imperative for Precision in Storing a Bifunctional Reagent

An In-Depth Technical Guide to the Optimal Storage and Handling of But-3-yn-1-amine hydrochloride

This compound is a valuable bifunctional building block in modern organic synthesis and medicinal chemistry.[1] Its structure, featuring both a terminal alkyne and a primary amine hydrochloride, offers synthetic handles for a variety of transformations, including click chemistry, nucleophilic additions, and further functionalization.[1] This versatility makes it a key intermediate in the development of novel pharmaceutical agents and complex organic molecules.[1]

However, the very reactivity that makes this compound synthetically useful also renders it susceptible to degradation if not stored and handled with meticulous care. The presence of a hygroscopic amine salt and a reactive alkyne necessitates a storage strategy that mitigates risks from atmospheric moisture, temperature fluctuations, and other environmental factors. This guide, grounded in established chemical principles and safety data, provides a comprehensive framework for researchers and drug development professionals to maintain the integrity, purity, and reactivity of this compound, ensuring experimental reproducibility and safety.

Section 1: Core Chemical and Physical Properties

A foundational understanding of the compound's properties is essential for designing appropriate storage and handling protocols. This compound is a white solid whose stability is intrinsically linked to its physical state and chemical structure.[1]

| Property | Value | Source |

| Chemical Formula | C₄H₈ClN | [2][3] |

| Molecular Weight | 105.56 g/mol | [2][3] |

| CAS Number | 88211-50-1 | [1][2][4] |

| Appearance | White solid / powder to crystal | [1][5] |

| Purity | Typically ≥ 95% | [1][6] |

| Structure | Amine hydrochloride with a terminal alkyne | [2] |

The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base counterpart.[1][7] However, it also introduces significant hygroscopicity—the tendency to absorb moisture from the air—which is a critical factor in its degradation.[5][8]

Section 2: Recommended Storage Conditions

To ensure the long-term viability of this compound, a multi-faceted approach to storage is required, addressing temperature, atmosphere, and container integrity. Recommendations can vary slightly between suppliers, but a consensus points towards a cool, dry, and inert environment.

Long-Term Storage (Months to Years)

For archival purposes or infrequent use, the following conditions are paramount:

-

Temperature: Storage at 0-8 °C is frequently recommended.[1] Some suppliers suggest room temperature, but for maximum shelf-life, refrigeration is the superior choice as it significantly slows the kinetics of potential degradation reactions.[7][8]

-

Atmosphere: The compound must be stored under an inert gas atmosphere, such as argon or nitrogen.[5][6][9] This is the most critical step to prevent degradation from atmospheric components. The primary risks are moisture absorption (hygroscopicity) and, to a lesser extent, reaction with carbon dioxide.[5][7]

-

Container: The original supplier container, typically a glass bottle with a secure cap and potentially a plastic insert, should be used. Ensure the container is tightly sealed after every use to maintain the inert atmosphere and prevent moisture ingress.[4][5]

Short-Term Storage (Days to Weeks)

For active projects requiring frequent access, maintaining the integrity of the compound is still crucial.

-

Location: Store the tightly sealed container in a desiccator at room temperature.[4] The desiccant will protect the hygroscopic solid from ambient humidity during the period of active use.

-

Handling: When removing the compound from refrigeration for use, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid, a common source of contamination.

Section 3: Understanding Stability and Degradation Pathways

The recommended storage conditions are a direct consequence of the compound's inherent chemical reactivity. The two primary points of vulnerability are the amine hydrochloride group and the terminal alkyne.

-

Hygroscopicity and Hydrolysis: As an amine salt, the compound is hygroscopic and readily absorbs water from the air.[5] The presence of moisture can lead to physical clumping of the solid and, more critically, can facilitate hydrolysis or other degradation reactions of the alkyne group, especially in the presence of acidic or basic impurities.[8][10]

-

Amine Group Reactivity: While the hydrochloride salt form pacifies the amine's nucleophilicity, the free base can be susceptible to oxidation or reaction with atmospheric CO₂ to form carbamates.[7] Storing under an inert atmosphere minimizes these risks.[7]

-

Alkyne Group Reactivity: Terminal alkynes are generally stable but can undergo specific reactions under adverse conditions.[11][12] While polymerization is less of a concern at recommended storage temperatures, hydration of the triple bond to form a methyl ketone can occur, particularly if the compound is exposed to moisture and acidic conditions.[10]

Incompatible materials to avoid during storage and handling include strong oxidizing agents, which can react exothermically with both the amine and alkyne functionalities.[5]

Section 4: Experimental Workflow and Quality Assessment

A self-validating workflow ensures that the material used in an experiment is of high purity. This involves proper handling during use and a protocol to verify integrity if degradation is suspected.

Workflow for Handling and Quality Assessmentdot

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | C4H8ClN | CID 12221022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. But-3-yn-1-amine HCl | 88211-50-1 [sigmaaldrich.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. diplomatacomercial.com [diplomatacomercial.com]

- 9. 88211-50-1|this compound|BLD Pharm [bldpharm.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Alkyne - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Stability and Degradation Profile of But-3-yn-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

But-3-yn-1-amine hydrochloride is a versatile building block in medicinal chemistry and organic synthesis, prized for its terminal alkyne and primary amine functionalities.[1] Understanding its stability and degradation profile is paramount for ensuring the quality, safety, and efficacy of resulting intermediates and active pharmaceutical ingredients (APIs). This in-depth technical guide provides a framework for elucidating the stability of this compound, detailing potential degradation pathways and offering robust experimental protocols for forced degradation studies.

Introduction: The Chemical Landscape of this compound

This compound (CAS RN: 88211-50-1) is a small molecule featuring a terminal alkyne and a primary amine, the latter of which is salified with hydrochloric acid.[2][3] This hydrochloride salt form generally enhances aqueous solubility and stability compared to the free base.[1] Its utility in pharmaceutical development is significant, serving as a key intermediate in the synthesis of various therapeutic agents.[1]

The molecule's stability is intrinsically linked to the reactivity of its functional groups: the nucleophilic primary amine and the electron-rich terminal alkyne. Alkynes, in general, are more reactive and less stable than their alkene and alkane counterparts due to the presence of two π-bonds.[4][5] Primary amines are susceptible to oxidation and can react with various electrophiles.[6][7] The hydrochloride salt form mitigates some of the amine's reactivity but does not eliminate all potential degradation routes.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C4H8ClN | [3] |

| Molecular Weight | 105.57 g/mol | [3][8] |

| Appearance | White to off-white solid | [1] |

| Storage Conditions | Store in a cool, shaded, and dry place under an inert atmosphere.[8][9][10] |

Intrinsic Stability and Handling Considerations

Under recommended storage conditions, this compound is a stable compound.[8] However, its hygroscopic nature necessitates careful handling to prevent moisture absorption, which could initiate degradation.[8] It is crucial to store the compound in a tightly sealed container, preferably under an inert gas like argon or nitrogen.[8][10]

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under stress conditions. A thorough understanding of these pathways is essential for developing stability-indicating analytical methods.

Figure 2. General Workflow for Forced Degradation Studies.

Analytical Methodology

A robust, stability-indicating analytical method is the cornerstone of any degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is a common choice. Coupling HPLC with mass spectrometry (LC-MS) is highly recommended for the identification of unknown degradation products.

Example HPLC Method Parameters (to be optimized):

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Time-based gradient from 5% to 95% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at a suitable wavelength (e.g., 210 nm) and/or MS |

Detailed Protocols for Stress Testing

4.2.1. Acid Hydrolysis

-

Dissolve this compound in 0.1 M hydrochloric acid to a final concentration of 1 mg/mL.

-

Incubate the solution at 60°C for a predetermined time (e.g., 24 hours).

-

Withdraw samples at appropriate time points, cool to room temperature, and neutralize with an equivalent amount of 0.1 M sodium hydroxide.

-

Analyze the samples by the developed HPLC method.

Rationale: This tests the susceptibility of the compound to acid-catalyzed degradation, such as the hydration of the alkyne. [11] 4.2.2. Base Hydrolysis

-

Dissolve this compound in 0.1 M sodium hydroxide to a final concentration of 1 mg/mL.

-

Incubate the solution at 60°C for a predetermined time (e.g., 24 hours).

-

Withdraw samples at appropriate time points, cool to room temperature, and neutralize with an equivalent amount of 0.1 M hydrochloric acid.

-

Analyze the samples by HPLC.

Rationale: This assesses the stability in alkaline conditions. While internal alkynes can be stable to strong bases, this will test the overall molecule's resilience. [12] 4.2.3. Oxidative Degradation

-

Dissolve this compound in a suitable solvent (e.g., water or methanol) to a final concentration of 1 mg/mL.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.

-

Withdraw samples at appropriate time points and analyze by HPLC.

Rationale: Hydrogen peroxide is a common oxidizing agent used in forced degradation studies to mimic oxidative stress. [13] 4.2.4. Thermal Degradation

-

Place a known amount of solid this compound in a stability chamber at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).

-

At appropriate time points, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

Rationale: This evaluates the solid-state thermal stability of the compound.

4.2.5. Photolytic Degradation

-

Expose a solution of this compound (e.g., 1 mg/mL) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be kept in the dark under the same conditions.

-

Analyze the samples by HPLC.

Rationale: This study is essential to determine if the compound is light-sensitive and requires special packaging. [11]

Characterization of Degradation Products

Any significant degradation product observed in the forced degradation studies should be characterized. LC-MS/MS is a powerful tool for obtaining the molecular weight and fragmentation pattern of the degradants, which can provide valuable structural information. For definitive structure elucidation, isolation of the impurity followed by Nuclear Magnetic Resonance (NMR) spectroscopy may be necessary.

Conclusion

This compound is a stable compound under recommended storage conditions. However, its bifunctional nature, possessing both a primary amine and a terminal alkyne, makes it susceptible to degradation under hydrolytic, oxidative, thermal, and photolytic stress. A systematic approach to forced degradation studies, as outlined in this guide, is critical for identifying potential degradation products, understanding degradation pathways, and developing a robust, stability-indicating analytical method. This knowledge is fundamental to ensuring the quality and safety of this important synthetic building block in the pharmaceutical industry.

References